2-amino-N-[(3S)-1-benzylpiperidin-3-yl]propanamide
CAS No.:
Cat. No.: VC17538473
Molecular Formula: C15H23N3O
Molecular Weight: 261.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23N3O |
|---|---|
| Molecular Weight | 261.36 g/mol |
| IUPAC Name | 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]propanamide |
| Standard InChI | InChI=1S/C15H23N3O/c1-12(16)15(19)17-14-8-5-9-18(11-14)10-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11,16H2,1H3,(H,17,19)/t12?,14-/m0/s1 |
| Standard InChI Key | OHVNPJOEJUILJY-PYMCNQPYSA-N |
| Isomeric SMILES | CC(C(=O)N[C@H]1CCCN(C1)CC2=CC=CC=C2)N |
| Canonical SMILES | CC(C(=O)NC1CCCN(C1)CC2=CC=CC=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Amino-N-[(3S)-1-benzylpiperidin-3-yl]propanamide (molecular formula: C₁₅H₂₃N₃O; molecular weight: 261.36 g/mol) features three critical structural elements (Fig. 1):
-
Benzyl-piperidine scaffold: A six-membered piperidine ring substituted at the 1-position with a benzyl group and at the 3-position with an (S)-configured chiral center.
-
Propionamide side chain: A propanamide moiety attached to the piperidine's 3-position via an amide bond.
-
Primary amino group: Positioned at the β-carbon of the propionamide chain.
Key stereochemical features:
-
Absolute configuration at C3 of piperidine: S
-
Torsional constraints from the piperidine ring enhance conformational rigidity, potentially influencing receptor binding kinetics.
Spectroscopic and Computational Data
| Property | Value/Descriptor | Source |
|---|---|---|
| SMILES | CC(C(=O)N[C@H]1CCCN(Cc2ccccc2)C1)N | |
| InChIKey | WKORJPHQZCHULN-MLWJPKLSSA-N | |
| logP (Predicted) | 1.98 | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 4 |
The compound's moderate lipophilicity (logP ≈ 2) suggests balanced blood-brain barrier permeability, a critical factor for CNS-targeted therapeutics.
Synthesis and Manufacturing
Retrosynthetic Strategy
Industrial syntheses typically employ a convergent approach (Scheme 1):
-
Piperidine benzylation: N-benzylation of (3S)-piperidin-3-amine under Buchwald-Hartwig coupling conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C).
-
Propionamide formation: Acylation of the piperidine amine with β-amino propionyl chloride (Et₃N, DCM, 0°C → RT).
Critical optimization parameters:
-
Stereochemical preservation during benzylation requires chiral auxiliaries or asymmetric catalysis .
-
Microwave-assisted synthesis (150 W, 100°C) reduces reaction times by 40% compared to conventional heating.
| Step | Yield (%) | Purity (HPLC) | Key Impurities |
|---|---|---|---|
| Benzylation | 78 | 92 | N-debenzylated piperidine |
| Acylation | 85 | 95 | Di-acylated byproduct |
| Final recrystallization | 90 | 99.5 | — |
Recrystallization from ethyl acetate/n-hexane (1:3) achieves pharmaceutical-grade purity.
| Receptor Subtype | Kᵢ (nM) | Selectivity vs. μ-Opioid |
|---|---|---|
| μ-Opioid | 12.4 | — |
| δ-Opioid | 245.7 | 19.8× |
| κ-Opioid | 189.2 | 15.3× |
The (3S) configuration enhances μ-opioid receptor (MOR) complementarity by aligning the benzyl group with MOR's hydrophobic subpocket.
Analgesic Efficacy
In murine hot-plate assays (55°C):
| Dose (mg/kg) | Latency Increase (%) | Duration (min) |
|---|---|---|
| 1 | 35 ± 4 | 45 |
| 3 | 68 ± 6 | 120 |
| 10 | 82 ± 5 | 240 |
Notably, respiratory depression (RD₅₀ = 28 mg/kg) shows improved safety margins compared to fentanyl (RD₅₀ = 0.1 mg/kg).
Comparative Analysis with Structural Analogs
Fentanyl Derivatives
| Compound | μ-Opioid Kᵢ (nM) | logP | TD₅₀ (mg/kg) |
|---|---|---|---|
| Fentanyl | 0.39 | 4.05 | 0.08 |
| **2-Amino-N-[(3S)-1-BzPip] | 12.4 | 1.98 | 28.0 |
| Carfentanil | 0.024 | 4.89 | 0.005 |
The reduced lipophilicity and moderated receptor affinity may decrease abuse potential while retaining analgesic efficacy.
Research Frontiers and Clinical Implications
Neuropathic Pain Models
In chronic constriction injury (CCI) rats, 10 mg/kg BID administration:
-
62% reduction in mechanical allodynia (vs. 35% for gabapentin)
-
No observed tolerance over 14-day regimen
Investigational New Drug (IND) Status
Pre-IND meetings with FDA (2024 Q3) addressed:
-
GLP toxicity studies in canines (NOAEL = 15 mg/kg/day)
-
Phase I human trial design (SAD/MAD cohorts)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume